molecular formula C17H14O6 B14099712 2-(3,4-Dihydroxyphenyl)ethenyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

2-(3,4-Dihydroxyphenyl)ethenyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B14099712
M. Wt: 314.29 g/mol
InChI Key: GFZFUVWXGQWUGX-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)ethenyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a chemical compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of two 3,4-dihydroxyphenyl groups connected through an ethenyl and a prop-2-enoate linkage. It is often studied for its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)ethenyl 3-(3,4-dihydroxyphenyl)prop-2-enoate can be achieved through various synthetic routes. One common method involves the cross metathesis reaction, where eugenol, a plant-derived product, is used as a source of 3,4-dihydroxyphenyl groups. The reaction typically requires the protection of oxygen-containing groups with triethylsilane (Et3SiH) in the presence of a catalyst such as tris(pentafluorophenyl)borane (B(C6F5)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and protective groups is essential to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)ethenyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the conjugated double bonds in the structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the hydroxyl groups to quinones.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, with reagents such as halogens or nitro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)ethenyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxyphenyl)ethenyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroxyphenyl)ethenyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its dual 3,4-dihydroxyphenyl groups and the specific linkage between them. This structure provides distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)ethenyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c18-13-4-1-11(9-15(13)20)3-6-17(22)23-8-7-12-2-5-14(19)16(21)10-12/h1-10,18-21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZFUVWXGQWUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC=CC2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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